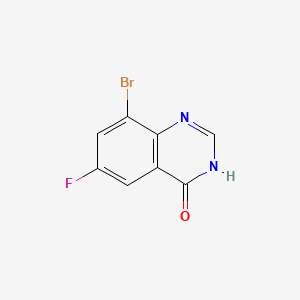

8-Bromo-6-fluoroquinazolin-4(3H)-one

Description

8-Bromo-6-fluoroquinazolin-4(3H)-one (CAS: 1204101-90-5) is a halogenated quinazolinone derivative with the molecular formula C₈H₄BrFN₂O and a molecular weight of 243.03 g/mol . Its solubility varies across solvents, requiring careful preparation of stock solutions (e.g., heating to 37°C and sonication for optimal dissolution) .

Properties

IUPAC Name |

8-bromo-6-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGOTLYUGXMXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

Cyclization: The brominated and fluorinated aniline derivative undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the quinazolinone core.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinazolinone oxide.

Scientific Research Applications

8-Bromo-6-fluoroquinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Halogen Positioning : The target compound’s bromo and fluoro groups at C8 and C6, respectively, contrast with analogs like 6-bromo-2-methylquinazolin-4(3H)-one (Br at C6, CH₃ at C2) . Substitutions at C6/C8 may influence steric effects and electronic properties.

- Functional Groups : Derivatives with electron-withdrawing groups (e.g., CF₂H in ) exhibit higher molecular weights and distinct reactivity compared to the target compound.

- Thermal Stability: Melting points vary widely; dihydroquinazolinones (e.g., 235–237°C in ) generally show higher thermal stability than non-cyclic analogs.

Biological Activity

8-Bromo-6-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF N2O |

| Molecular Weight | 232.04 g/mol |

| SMILES | BrC1=NC(=O)C=C(C=N1)F |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that compounds similar to this quinazoline derivative can act as inhibitors of various kinases, including those involved in cancer proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound through various mechanisms:

- Kinase Inhibition : This compound has been shown to inhibit tyrosine kinases, which are crucial for tumor growth and metastasis. For instance, it exhibits significant activity against mutant forms of the epidermal growth factor receptor (EGFR), a common target in non-small cell lung cancer (NSCLC) treatments .

- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cells. Specifically, it has been noted to increase the proportion of cells in the G1 phase while decreasing those in the S and G2 phases, suggesting a disruption in DNA replication processes .

- Apoptosis Induction : The compound has also been observed to promote apoptosis in cancer cell lines. Flow cytometry analyses revealed that treatment with this compound led to increased rates of both early and late apoptosis compared to controls .

Study on NSCLC

A significant study evaluated the efficacy of this compound against NSCLC cell lines harboring EGFR mutations. The results indicated that this compound inhibited cell proliferation with an IC50 value comparable to established EGFR inhibitors. The study emphasized its potential as a second-line treatment option for patients resistant to first-generation EGFR inhibitors .

Structure–Activity Relationship (SAR)

Research focusing on SAR has elucidated how modifications to the quinazoline structure influence biological activity. For example, variations at the 6-position have shown different potencies against EGFR mutations, underscoring the importance of structural optimization in developing more effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.